molecular formula C17H17N3 B6285763 Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95% CAS No. 179056-69-0

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%

Cat. No. B6285763
CAS RN: 179056-69-0
M. Wt: 263.34 g/mol
InChI Key: ROXCXWUKVMQIKE-UHFFFAOYSA-N
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Description

“Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine, 95%” is a chemical compound with the CAS No. 179056-69-0. It is a derivative of imidazole, a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is known for its broad range of chemical and biological properties and is the basic core of some natural products .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, Rajendran et al. synthesized 1-substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole and 4-(1-chloro-1H-benzo[d]imidazol-2-yl)-6-fluoropyrimidin-2-amine . Another study reported the synthesis of 2- (1H-Pyrazol-4-yl)-1H-benzimidazoles through a one-pot condensation of pyrazole-4-carbaldehydes with o-phenylenediamine in the presence of chloro(trimethyl)silane .

Mechanism of Action

Target of Action

Compounds with similar structures, such as imidazole and pyrazole derivatives, are known to interact with a variety of biological targets . These include various enzymes, receptors, and proteins involved in critical biological processes.

Mode of Action

Based on the properties of similar compounds, it can be inferred that it might interact with its targets through non-covalent interactions such as hydrogen bonding, ionic interactions, and hydrophobic interactions . These interactions can lead to changes in the conformation or activity of the target molecules, thereby affecting their function.

Biochemical Pathways

Similar compounds have been reported to influence a variety of biochemical pathways, including those involved in inflammation, cancer, and microbial infections . The compound could potentially affect these pathways by modulating the activity of key enzymes or proteins.

Pharmacokinetics

Similar compounds are generally well-absorbed and distributed throughout the body, metabolized by various enzymes, and excreted through the kidneys . These properties can significantly impact the bioavailability and efficacy of the compound.

Result of Action

Based on the activities of similar compounds, it can be inferred that it might have a range of potential effects, such as anti-inflammatory, antitumor, and antimicrobial activities . These effects are likely the result of the compound’s interactions with its targets and its influence on various biochemical pathways.

Action Environment

The action, efficacy, and stability of Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other molecules, and the specific characteristics of the target cells or tissues . Understanding these factors can be crucial for optimizing the use of the compound in different applications.

properties

IUPAC Name

1-phenyl-N-[[4-(1H-pyrazol-5-yl)phenyl]methyl]methanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N3/c1-2-4-14(5-3-1)12-18-13-15-6-8-16(9-7-15)17-10-11-19-20-17/h1-11,18H,12-13H2,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROXCXWUKVMQIKE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNCC2=CC=C(C=C2)C3=CC=NN3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzyl-[4-(2H-pyrazol-3-yl)-benzyl]-amine

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